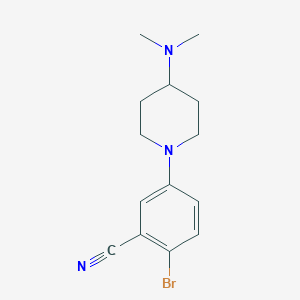

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile

Description

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a substituted benzonitrile derivative featuring a bromine atom at position 2 of the aromatic ring and a 4-(dimethylamino)piperidin-1-yl group at position 4. The benzonitrile core (C₆H₅CN) provides a rigid aromatic scaffold, while the substituents influence electronic, steric, and solubility properties. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, combining halogenated and heterocyclic motifs .

Properties

IUPAC Name |

2-bromo-5-[4-(dimethylamino)piperidin-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3/c1-17(2)12-5-7-18(8-6-12)13-3-4-14(15)11(9-13)10-16/h3-4,9,12H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWIOMLHWWTCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile typically involves:

- Selective bromination of a benzonitrile derivative at the 2-position.

- Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination to introduce the 4-(dimethylamino)piperidin-1-yl group at the 5-position.

This approach requires careful control of regioselectivity during bromination and efficient coupling conditions for the amination step.

Bromination of Benzonitrile Derivatives

Selective bromination is a critical step to introduce the bromine atom at the 2-position of the benzonitrile ring.

Bromination Conditions: Bromine in acetic acid is commonly used as the brominating agent, with reaction temperatures ranging from 0 to 110 °C and reaction times from 1 to 24 hours depending on substrate and scale.

Example: 3,4-dimethoxybenzaldehyde bromination to 2-bromo-4,5-dimethoxybenzaldehyde under these conditions demonstrates the feasibility of regioselective aromatic bromination in acetic acid.

Notes on Selectivity: Attempts to brominate nitro-substituted anthranilonitriles showed formation of polybrominated by-products and regioisomeric mixtures, indicating the need for optimized conditions to favor monobromination at the desired position.

Representative Synthetic Route (Hypothetical Based on Literature)

Comparative Table of Bromination Methods for Aromatic Nitriles

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Bromine in Acetic Acid | Br2, AcOH, 0–110 °C, 1–24 h | High selectivity, scalable | Requires careful temperature control |

| N-Bromosuccinimide (NBS) | NBS, CCl4, AIBN, reflux | Mild conditions, radical bromination | Possible polybromination |

| Electrophilic Bromination | Br2, Lewis acid catalysts | Enhanced regioselectivity | More complex setup |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile undergoes various types of chemical reactions, including:

-

Substitution Reactions

- The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

-

Reduction Reactions

- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).

Reduction Reactions: Reducing agents (e.g., hydrogen gas, palladium catalyst), solvents (e.g., ethanol, methanol).

Major Products Formed

Substitution Reactions: Products with different nucleophiles replacing the bromine atom.

Reduction Reactions: Products with the nitro group reduced to an amino group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth effectively. A notable case involved the synthesis of analogs that target specific cancer cell lines, leading to significant reductions in tumor size in vivo. The compound's mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 5.85 | DHFR Inhibition |

| Compound B | MDA-MB231 | 4.53 | Apoptosis Induction |

| This compound | Various | TBD | TBD |

Neuropharmacology

The compound has been explored for its potential neuropharmacological applications, particularly as a modulator of neurotransmitter systems. Its structural features suggest it may interact with receptors related to dopamine and serotonin pathways, which are critical in treating neurological disorders such as depression and schizophrenia.

Case Study: Dopamine Receptor Modulation

In a study focusing on dopamine receptor modulation, analogs of this compound were tested for their ability to bind to D2 receptors. The results indicated a significant affinity for these receptors, suggesting potential use in developing treatments for disorders like Parkinson's disease.

Antimicrobial Properties

Recent investigations have also revealed the antimicrobial potential of this compound. Similar compounds have shown effectiveness against various bacterial strains, indicating a possible application in developing new antibiotics.

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 1.27 | Significant |

| Compound D | Escherichia coli | 2.54 | Moderate |

| This compound | TBD | TBD | TBD |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperidine ring or the benzene moiety can significantly affect the compound's potency and selectivity.

Case Study: SAR Analysis

A detailed SAR analysis revealed that modifications to the dimethylamino group enhanced the compound's efficacy against specific cancer cell lines while reducing toxicity to normal cells. This finding underscores the importance of chemical modifications in drug design.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

- 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzonitrile (): This isomer reverses the positions of bromine (position 3) and the piperidine group (position 2). The altered substitution pattern impacts electronic distribution: bromine at position 3 may reduce steric hindrance near the nitrile group compared to the target compound. Such positional changes can influence intermolecular interactions, solubility, and binding affinity in biological systems. For example, bromine at position 2 in the target compound may enhance resonance stabilization of the nitrile group, affecting its reactivity in nucleophilic additions .

Piperidine/Piperazine Derivatives

- 5-Bromo-2-piperazin-1-ylbenzonitrile (): Replacing the dimethylamino-piperidine group with a piperazine ring removes the dimethylamino substituent, reducing basicity (pKa ~9.8 for piperazine vs. ~10.5 for dimethylamino-piperidine). However, the absence of the dimethylamino group in this analog could limit its ability to participate in hydrophobic interactions .

Halogenated Benzonitriles with Diverse Substitutents

- 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile (): This compound features a pyrimidine ring linked to the benzonitrile core via an amino group. The dichloro-pyrimidine substituent introduces strong electron-withdrawing effects, which may polarize the nitrile group more significantly than bromine alone. Such structural complexity could enhance applications in agrochemicals (e.g., as a pesticide precursor) but may also increase synthetic complexity and toxicity risks .

- This analog’s increased hydrophilicity may improve aqueous solubility but reduce membrane permeability in biological contexts .

Physicochemical and Functional Comparisons

Biological Activity

Overview

2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile is a synthetic compound that belongs to the class of benzonitriles. Its structure features a bromine atom at the second position, a dimethylamino group connected to a piperidine ring at the fourth position, and a nitrile group at the fifth position of the benzene ring. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves multi-step processes, such as the Suzuki–Miyaura cross-coupling reaction. This method allows for the formation of carbon–carbon bonds, essential for constructing complex organic molecules. The compound can undergo various chemical reactions, including substitution and reduction reactions, which can modify its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may function as a ligand that binds to various receptors or enzymes, modulating their activity and leading to distinct biological effects. The exact pathways and molecular targets involved are still under investigation.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit potential anticancer properties. For instance, piperidine derivatives have shown cytotoxic effects in various cancer cell lines. A notable study demonstrated that certain piperidine-based compounds induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Research indicates that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. These inhibitors could enhance cognitive function by increasing acetylcholine levels in the brain .

Antiviral Activity

In addition to its anticancer and neuroprotective potentials, there is emerging evidence that compounds in this class may exhibit antiviral activity. For example, some derivatives have been evaluated for their efficacy against hepatitis C virus (HCV), highlighting the versatility of piperidine-based structures in therapeutic applications .

Case Studies

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other piperidine derivatives. Below is a comparison table illustrating its structural differences with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethylamino group on piperidine | Anticancer, neuroprotective |

| 2-Bromo-5-(4-(methylamino)piperidin-1-yl)benzonitrile | Methylamino group on piperidine | Limited activity reported |

| 2-Bromo-5-(4-(ethylamino)piperidin-1-yl)benzonitrile | Ethylamino group on piperidine | Moderate activity reported |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-(4-(dimethylamino)piperidin-1-yl)benzonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromo-substituted benzonitrile intermediates can react with 4-(dimethylamino)piperidine under palladium-catalyzed Buchwald-Hartwig conditions . Key factors include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC and optimizing catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) can enhance yields. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization is recommended .

Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (solvent: ethanol/water) are mounted on a diffractometer. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX suite (SHELXL for refinement) to solve the structure . Key parameters include R-factor convergence (<5%), hydrogen bonding analysis, and validation using tools like PLATON. For piperidine ring conformations, compare chair/boat configurations with analogous structures (e.g., 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile ).

Advanced Research Questions

Q. What mechanistic insights explain the electron-withdrawing effects of the bromo and cyano groups in photophysical studies?

- Methodological Answer : The bromo group (σₚ = +0.26) and cyano group (σₚ = +0.66) act as electron-withdrawing substituents, influencing intramolecular charge transfer (ICT). Time-resolved fluorescence spectroscopy can quantify ICT efficiency. Compare emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to observe solvatochromic shifts. Computational modeling (DFT, TD-DFT) using Gaussian09 with B3LYP/6-31G(d) basis sets predicts HOMO-LUMO gaps and charge distribution . For example, planarization of the molecule (PICT state) may dominate in polar solvents .

Q. How do structural modifications at the piperidine moiety affect biological activity, and what SAR (Structure-Activity Relationship) trends emerge?

- Methodological Answer : Replace the dimethylamino group with morpholine or pyrrolidine to assess steric/electronic effects. Test derivatives in vitro for receptor binding (e.g., GPCRs) using radioligand assays. For instance, Pfizer’s analogs with 4-(dimethylamino)piperidine carboxamide groups showed enhanced solubility and target affinity in aqueous formulations . SAR analysis reveals that bulkier substituents reduce blood-brain barrier penetration, while hydrophilic groups improve pharmacokinetics .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) in buffers (pH 1–7) and analyze degradation products via LC-MS. For example, the benzonitrile group may hydrolyze to carboxylic acid under strong acid (pH <2), while the bromo substituent remains inert. Compare results with structurally similar compounds (e.g., 4-(4-bromobenzoyl)piperidine hydrochloride ). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Experimental Design & Data Analysis

Q. What strategies validate the purity of this compound, and how are batch-to-batch inconsistencies addressed?

- Methodological Answer : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Validate against certified reference materials (CRMs) and quantify impurities (<0.5%) using peak integration. For batch inconsistencies, implement QC protocols: (i) NMR (¹H/¹³C) to confirm structural integrity, (ii) elemental analysis (%C, %N), and (iii) Karl Fischer titration for moisture content .

Q. Which computational methods predict the compound’s solubility and logP values, and how do they align with experimental data?

- Methodological Answer : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (predicted ~3.2) and solubility (e.g., -4.5 logS). Experimentally, determine logP via shake-flask method (octanol/water partition) and compare with HPLC-derived retention times. Discrepancies >0.5 log units suggest unaccounted intermolecular interactions (e.g., H-bonding with the cyano group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.